molecular formula C6H13FN2 B7968541 (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B7968541
M. Wt: 132.18 g/mol
InChI Key: GGSVTSCVNCBWFW-UHFFFAOYSA-N
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Description

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C6H13FN2. It is a fluorinated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine typically involves the introduction of a fluorine atom and a methyl group onto the pyrrolidine ring. One common method is the reaction of 3-fluoropyrrolidine with formaldehyde and a reducing agent such as sodium borohydride to form the desired compound. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-fluoro-1-methylpyrrole in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpyrrolidin-3-yl)methanamine: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    3-Fluoropyrrolidine: This compound lacks the methyl group, which can affect its reactivity and interactions with other molecules.

Uniqueness

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is unique due to the presence of both a fluorine atom and a methyl group on the pyrrolidine ring. This combination can enhance its stability, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-fluoro-1-methylpyrrolidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(7,4-8)5-9/h2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVTSCVNCBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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